molecular formula C9H18N2 B11920468 (1R,6R)-Spiro[4.4]nonane-1,6-diamine

(1R,6R)-Spiro[4.4]nonane-1,6-diamine

Cat. No.: B11920468
M. Wt: 154.25 g/mol
InChI Key: BNILUWOCEPQBHS-ZAZKALAHSA-N
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Description

(1R,6R)-Spiro[44]nonane-1,6-diamine is a unique organic compound characterized by its spirocyclic structure, which consists of two nonane rings connected at a single nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6R)-Spiro[4.4]nonane-1,6-diamine typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the reaction of a suitable diamine precursor with a spirocyclic ketone under controlled conditions. The reaction is often catalyzed by a strong base, such as sodium hydride, and conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The use of automated systems and advanced monitoring techniques ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(1R,6R)-Spiro[4.4]nonane-1,6-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. These reactions are typically conducted under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include spirocyclic ketones, imines, and various substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

(1R,6R)-Spiro[4.4]nonane-1,6-diamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1R,6R)-Spiro[4.4]nonane-1,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into binding sites with high affinity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,6R)-Spiro[4.4]nonane-1,6-diamine include:

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of two amine groups. This configuration provides distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

(4R,9R)-spiro[4.4]nonane-4,9-diamine

InChI

InChI=1S/C9H18N2/c10-7-3-1-5-9(7)6-2-4-8(9)11/h7-8H,1-6,10-11H2/t7-,8-,9?/m1/s1

InChI Key

BNILUWOCEPQBHS-ZAZKALAHSA-N

Isomeric SMILES

C1C[C@H](C2(C1)CCC[C@H]2N)N

Canonical SMILES

C1CC(C2(C1)CCCC2N)N

Origin of Product

United States

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